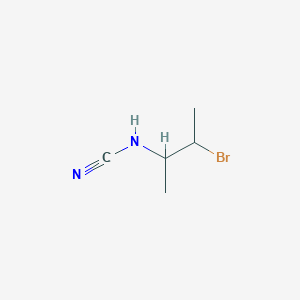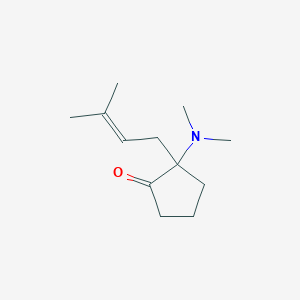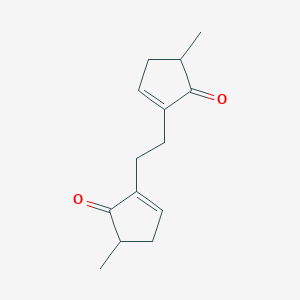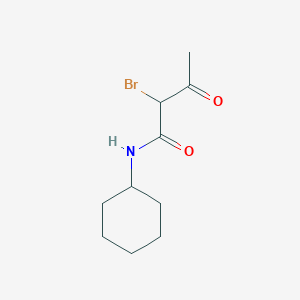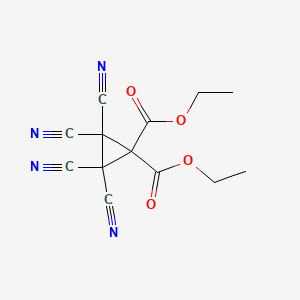
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is a unique organic compound characterized by its cyclopropane ring substituted with four cyano groups and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a double alkylation mechanism, forming the cyclopropane ring with the desired substituents . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial in industrial settings to ensure the quality and reproducibility of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano groups can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Ring-opening reactions: The cyclopropane ring can be opened under acidic or basic conditions, resulting in different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide for deprotonation and nucleophiles such as amines or alcohols for substitution reactions. The reactions typically require controlled temperatures and may involve solvents like ethanol or dichloromethane to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while ring-opening reactions can produce linear or branched compounds with multiple functional groups .
Applications De Recherche Scientifique
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as high thermal stability and electronic conductivity.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and its interactions with biological molecules.
Mécanisme D'action
The mechanism by which diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate exerts its effects involves interactions with nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, increasing the compound’s reactivity towards nucleophilic attack . The cyclopropane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions under appropriate conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Similar in structure but lacks the cyano groups, resulting in different reactivity and applications.
1,1,2,2-Tetracyanocyclopropane: Shares the tetracyano substitution but lacks the ester groups, affecting its solubility and reactivity.
Uniqueness
Diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is unique due to the combination of cyano and ester groups on the cyclopropane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
91823-57-3 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
diethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H10N4O4/c1-3-20-9(18)13(10(19)21-4-2)11(5-14,6-15)12(13,7-16)8-17/h3-4H2,1-2H3 |
Clé InChI |
OWTIAOSIPUDBKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(C1(C#N)C#N)(C#N)C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
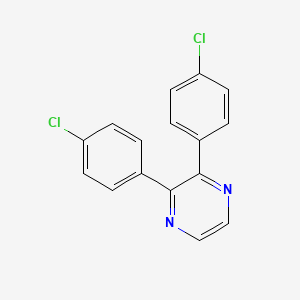
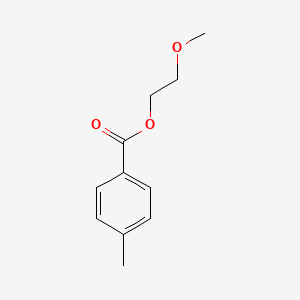
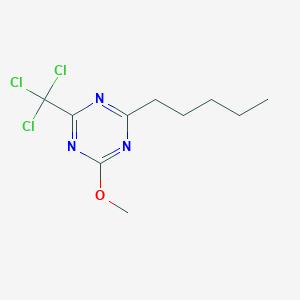
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
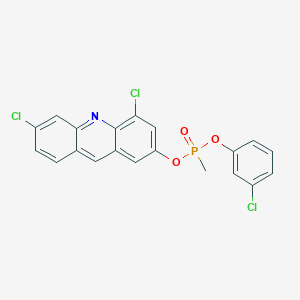
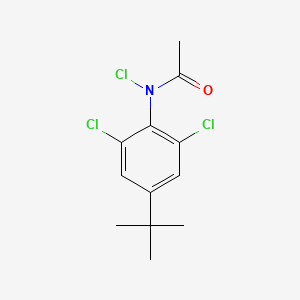
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
